![molecular formula C10H5BrF3NO B1370947 8-Bromo-6-(trifluoromethoxy)quinoline CAS No. 1020253-25-1](/img/structure/B1370947.png)
8-Bromo-6-(trifluoromethoxy)quinoline
Overview
Description
8-Bromo-6-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5BrF3NO . It has a molecular weight of 328.51 g/mol . The compound is also known by other names such as 8-Bromo-6-trifluoromethoxyquinoline hydrochloride .
Physical and Chemical Properties The compound has a density of 1.7±0.1 g/cm³ and a boiling point of 285.4±35.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 50.3±3.0 kJ/mol . The compound has a molar refractivity of 54.9±0.3 cm³ .
Scientific Research Applications
Synthesis and Characterization
The synthesis of substituted phenyl quinolines, including those with trifluoromethoxy groups, is significant in research. Ökten (2019) describes the use of Suzuki–Miyaura cross-coupling reactions in synthesizing various substituted phenyl quinolines, highlighting the importance of trifluoromethyl substituents in these compounds (Ökten, 2019).
Corrosion Inhibition
Research into 8-(n-bromo-R-alkoxy) quinoline derivatives, including those with trifluoromethoxy groups, has shown their potential as corrosion inhibitors. Tazouti et al. (2021) demonstrated their effectiveness in inhibiting mild steel corrosion, with their performance backed by electrochemical methods and theoretical studies (Tazouti et al., 2021).
Efficient Synthesis Techniques
Şahin et al. (2008) explored the efficient synthesis of quinoline derivatives, including those with bromo and trifluoromethyl groups. Their work contributes to the development of streamlined methods for producing these compounds, which are crucial in various research applications (Şahin et al., 2008).
Radical Bromination Applications
Yang Li (2015) explored the visible-light-induced radical bromination of quinoline derivatives. This research highlights the utility of such compounds in synthetic chemistry, particularly in the context of developing novel synthesis methods for brominated quinolines (Yang Li, 2015).
Steric Pressure Studies
Research by Schlosser et al. (2006) investigated the steric pressure effects involving trifluoromethyl groups. This study provides insights into the chemical behavior of quinolines with trifluoromethyl groups, particularly in the context of molecular interactions and reactivity (Schlosser et al., 2006).
Antimicrobial and Antimalarial Potential
Parthasaradhi et al. (2015) synthesized novel quinoline derivatives for evaluating their antimicrobial and antimalarial properties. This research signifies the potential biomedical applications of quinoline derivatives, particularly in drug development (Parthasaradhi et al., 2015).
Fluorescent Reagent Development
Weng Hui-ping (2010) focused on synthesizing a new fluorescent reagent using quinoline derivatives. The reagent demonstrated fluorescence enhancement and potential applications in trace metal ion detection (Weng Hui-ping, 2010).
Bifunctional Ambiphilic Molecule Studies
Son et al. (2010) synthesized 8-(dimesitylboryl)quinoline and explored its reactivity, including hydrolysis and coordination with various metal ions. This study demonstrates the complex chemical behavior of quinoline derivatives in coordination chemistry (Son et al., 2010).
Metabolism and Crystallographic Studies
Acheson et al. (1976) and Boyd et al. (1991) conducted studies on the metabolism and molecular structures of various quinoline derivatives. These studies contribute to understanding the biochemical interactions and structural characteristics of quinoline compounds (Acheson et al., 1976), (Boyd et al., 1991).
Photophysical and Binding Properties
Bonacorso et al. (2018) synthesized novel quinoline derivatives and analyzed their photophysical properties and biomolecular binding characteristics. This research is pivotal in understanding the interactions of quinoline derivatives at the molecular level (Bonacorso et al., 2018).
Regioflexibility in Functionalization
Marull and Schlosser (2004) explored the regioflexibility in functionalizing multiply halogenated quinolines. Their work contributes to the understanding of how different substituents affect the chemical reactivity of quinoline derivatives (Marull & Schlosser, 2004).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 8-Bromo-6-(trifluoromethoxy)quinoline are currently unknown
Action Environment
The action of 8-Bromo-6-(trifluoromethoxy)quinoline can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and interaction with its targets.
properties
IUPAC Name |
8-bromo-6-(trifluoromethoxy)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-8-5-7(16-10(12,13)14)4-6-2-1-3-15-9(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJIPDVPISXOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650577 | |
Record name | 8-Bromo-6-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1020253-25-1 | |
Record name | 8-Bromo-6-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1020253-25-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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